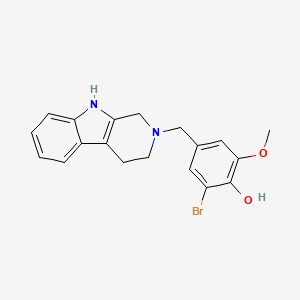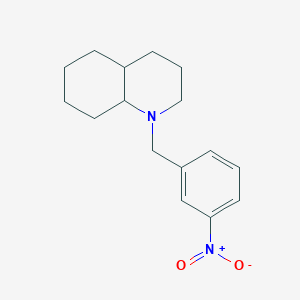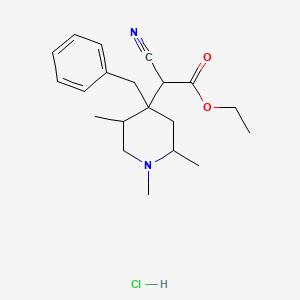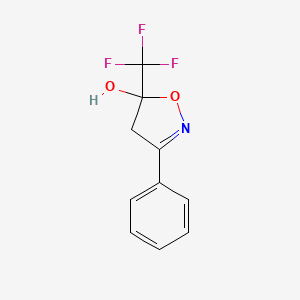
2-bromo-6-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-6-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as harmine, and it belongs to the class of beta-carboline alkaloids. Harmine has been found to have various biochemical and physiological effects, and it has been studied for its potential use in treating various diseases.
作用機序
The mechanism of action of harmine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Harmine has been found to inhibit the activity of monoamine oxidase A (MAO-A), which is an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This inhibition of MAO-A activity can lead to increased levels of these neurotransmitters in the brain, which can have various effects on mood and behavior.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, and it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Harmine has several advantages for lab experiments, including its availability, low cost, and relative ease of synthesis. However, there are also some limitations to using harmine in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several future directions for research on harmine, including further investigation of its potential therapeutic applications, elucidation of its mechanism of action, and development of new synthetic methods for the compound. Additionally, harmine may have applications in fields such as drug discovery and development, and further research is needed to explore these possibilities.
合成法
Harmine can be synthesized from the seeds of the plant Peganum harmala, which is native to the Middle East and Asia. The seeds of this plant contain high levels of harmine, and they have been used for medicinal purposes for centuries. The synthesis of harmine from Peganum harmala seeds involves the extraction of the alkaloids from the seeds, followed by purification and isolation of harmine using various chemical techniques.
科学的研究の応用
Harmine has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. Harmine has also been found to have neuroprotective effects, and it has been studied for its potential use in treating neurodegenerative diseases.
特性
IUPAC Name |
2-bromo-6-methoxy-4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-24-18-9-12(8-15(20)19(18)23)10-22-7-6-14-13-4-2-3-5-16(13)21-17(14)11-22/h2-5,8-9,21,23H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXTCHYODPTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxy-4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)

![2-phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5219218.png)
![5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5219224.png)
![2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)

![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N-(6-methoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5219242.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)


